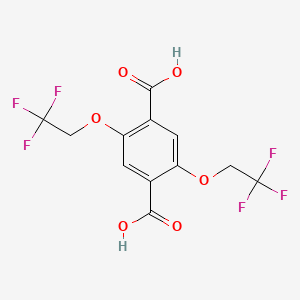

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid

Description

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is a fluorinated derivative of terephthalic acid, featuring trifluoroethoxy (-OCH₂CF₃) substituents at the 2,5-positions of the benzene ring. This compound is structurally tailored to enhance electronic and steric properties, making it valuable in advanced materials such as metal-organic frameworks (MOFs), polymers, and catalysts. The trifluoroethoxy groups impart high thermal stability, hydrophobicity, and electron-withdrawing effects, which influence the acidity of the carboxylic acid groups and coordination behavior in supramolecular assemblies .

Properties

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O6/c13-11(14,15)3-23-7-1-5(9(19)20)8(2-6(7)10(21)22)24-4-12(16,17)18/h1-2H,3-4H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDNTHMZRUYPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that the compound can interact with proteins and ligands .

Mode of Action

It’s known that the compound interacts with its targets, possibly leading to changes in their function .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

It has been suggested that the compound may have anti-cancer and anti-diabetic properties .

Action Environment

The compound’s distinct molecular structure and chemical characteristics make it a valuable asset in the development of advanced materials with tailored properties, suggesting that it may exhibit enhanced resistance to environmental factors such as heat, uv radiation, or chemical exposure .

Biological Activity

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is an organic compound that has gained attention in scientific research for its potential biological activities. This compound is characterized by its unique trifluoroethoxy groups, which may impart distinct biochemical properties. This article reviews the biological activity of this compound, focusing on its anticancer and anti-diabetic properties based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHFO

- CAS Number: 1268628-19-8

This compound features two trifluoroethoxy substituents attached to a terephthalic acid backbone, which enhances its solubility and reactivity.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:

-

Cell Viability Assays: In vitro experiments using MTT assays have shown that certain derivatives can induce cell death in cancer cell lines. The half-maximal inhibitory concentration (IC) values for some derivatives were reported as follows:

Compound IC (µM) % Cell Death Compound A 10.14 51.58% Compound B 8.14 50.12% Compound C 10.48 53.65%

These results indicate that the presence of the trifluoroethoxy group enhances cytotoxicity against cancer cells, potentially through mechanisms involving apoptosis and DNA damage .

- Apoptosis Induction: The TUNEL assay results indicated significant DNA fragmentation in treated cancer cells, confirming the induction of apoptosis. This suggests that the compound may act through pathways that promote programmed cell death .

Anti-Diabetic Activity

In addition to its anticancer properties, research has also explored the anti-diabetic potential of this compound:

- Drosophila Model Studies: In vivo studies using genetically modified Drosophila melanogaster demonstrated that certain derivatives significantly reduced glucose levels in diabetic models. The compounds exhibited better anti-diabetic activity compared to other synthesized compounds .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The trifluoroethoxy groups may influence the binding affinity of the compound to various enzymes involved in metabolic pathways.

- Receptor Modulation: The compound could potentially modulate receptor activity related to cell proliferation and apoptosis.

- Oxidative Stress Induction: The presence of fluorinated groups may enhance oxidative stress within cells, leading to increased apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- A study conducted on a series of synthesized derivatives demonstrated their potential as effective drug candidates for treating cancer and diabetes .

- Another investigation focused on the structure-activity relationship (SAR) revealed that modifications to the trifluoroethoxy substituents significantly affected biological outcomes.

Scientific Research Applications

Medicinal Chemistry Applications

Recent studies have highlighted the potential of 2,5-bis(2,2,2-trifluoroethoxy)terephthalic acid derivatives in the development of anti-cancer and anti-diabetic agents.

- Anti-Cancer Activity : Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, specific derivatives demonstrated IC50 values ranging from 8.14 µM to 10.48 µM, indicating effective cytotoxicity against various cancer cell lines .

- Anti-Diabetic Properties : In vivo studies using genetically modified Drosophila models indicated that certain derivatives significantly lowered glucose levels, suggesting their potential as therapeutic agents for diabetes management .

| Compound | IC50 Value (µM) | % Cell Death |

|---|---|---|

| Compound 5b | 10.14 | 51.58% |

| Compound 5d | 8.14 | 50.12% |

| Compound 5m | 10.48 | 53.65% |

Materials Science Applications

The unique properties of this compound make it an ideal candidate for the synthesis of advanced materials, particularly metal-organic frameworks (MOFs).

- Hydrophobic MOFs : The compound has been utilized as a linker in the synthesis of highly fluorinated MOFs. These materials are valuable for applications such as selective CO₂ capture and hydrocarbon storage due to their enhanced hydrophobicity .

- Structural Applications : The incorporation of this compound into MOFs has led to the formation of structures with improved stability and functionality. For example, the reaction with rare-earth ions resulted in frameworks that exhibit unique crystal structures suitable for gas separation technologies .

Table 2: Properties of MOFs Synthesized with this compound

| Material Type | Structure Type | Application Area |

|---|---|---|

| RE-TTA-pcu | Primitive cubic | Gas separation |

| RE-TTA-fcu | Face-centered cubic | Hydrocarbon storage |

Environmental Applications

The hydrophobic nature of materials derived from this compound also suggests potential applications in environmental remediation.

- Oil Spill Cleanup : Fluorinated compounds are known for their ability to repel water while interacting favorably with organic solvents. This property can be harnessed for developing materials that can effectively absorb oil spills from water bodies .

- Water Purification : The ability to selectively capture contaminants makes these compounds suitable candidates for innovative water purification technologies .

Comparison with Similar Compounds

2,5-Bis(trifluoromethyl)terephthalic Acid

2,5-Bis(prop-2-yn-1-yloxy)terephthalic Acid (2,5-BPTA)

- Structure : Propargyloxy (-OCH₂C≡CH) substituents at 2,5-positions.

- Molecular Formula : C₁₂H₈O₆; Molecular Weight : 248.19 g/mol .

- Key Properties :

- Terminal alkynyl groups enable "click chemistry" for post-synthetic modification of MOFs.

- Lower thermal stability (decomposes above 200°C) compared to fluorinated analogs.

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

- Structure: Trifluoroethoxy substituents on benzoic acid (monocarboxylic acid).

- Molecular Formula : C₁₁H₈F₆O₄; Molecular Weight : 318.17 g/mol .

- Key Differences :

Physicochemical Properties

*Estimated based on structural analogs.

Preparation Methods

Preparation of 1,4-Bis(2,2,2-trifluoroethoxy)benzene Intermediate

- Starting Material: 1,4-Dibromobenzene or 2,5-dihalotoluene (where halogen = F, Cl, Br, or I).

- Reagents: 2,2,2-Trifluoroethanol in 2-10 fold molar excess relative to the dihalogenated substrate.

- Catalyst: Copper-containing catalyst (e.g., CuI or CuBr) to facilitate nucleophilic aromatic substitution.

- Base: Strong base such as potassium carbonate or sodium hydride to deprotonate trifluoroethanol and generate the trifluoroethoxide nucleophile.

- Solvent: Suitable polar aprotic solvents or water as indicated.

- Conditions: Reaction temperature maintained at 95-100°C for approximately 4 hours with stirring.

- Workup: Cooling to 25-30°C, followed by pouring into cold aqueous methanol (40%) to precipitate product and remove impurities.

This step replaces the halogen atoms on the aromatic ring with trifluoroethoxy groups, yielding 1,4-bis(2,2,2-trifluoroethoxy)benzene or 2,5-bis(2,2,2-trifluoroethoxy)toluene depending on the starting material used.

Oxidation to 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic Acid

- Oxidizing Agent: Aqueous sodium permanganate (40% solution).

- Conditions: The reaction mixture is heated to approximately 81°C for 1 hour before gradual addition of sodium permanganate over 6.5 hours.

- Post-Oxidation: Stirring continued at 83-93°C for an additional 75 minutes.

- Filtration: Manganese oxide precipitates are filtered off at 80-95°C and washed with hot water.

- Crystallization: The filtrate is cooled to about 9°C to induce crystallization of the acid product.

- Purification: The crystalline product is filtered, washed with water, and dried.

This oxidation converts methyl groups (if starting from toluene derivatives) into carboxylic acid groups, completing the synthesis of this compound.

Reaction Conditions and Optimization Data

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 1,4-Dibromobenzene + 2,2,2-trifluoroethanol + Cu catalyst + base | 95-100 | 4 hours | 2-10 fold excess trifluoroethanol; stirring |

| Oxidation | Sodium permanganate (40% aqueous) | 81-93 | 7.5 hours total | Gradual addition over 6.5 hours; filtration at 80-95°C |

| Crystallization and washing | Cooling to 9°C, filtration, washing with water | 9 | Until crystallization | Removes unreacted intermediates and impurities |

Research Findings and Notes

- The use of copper catalysts in the nucleophilic aromatic substitution step significantly improves the substitution efficiency of trifluoroethoxy groups onto the aromatic ring.

- Excess trifluoroethanol ensures complete conversion of halogen substituents.

- Controlled addition of sodium permanganate and temperature maintenance during oxidation prevent over-oxidation and degradation of the product.

- The final product exhibits high purity after crystallization and washing steps.

- Alternative starting materials such as 2,5-dihalotoluene allow for regioselective substitution and oxidation to target the 2,5-positions specifically.

- The described multi-step synthesis is scalable and suitable for industrial production of this fluorinated terephthalic acid derivative.

Summary Table of Preparation Method

| Stage | Starting Material | Key Reagents | Catalyst/Base | Conditions | Product/Intermediate |

|---|---|---|---|---|---|

| 1. Nucleophilic Substitution | 1,4-Dibromobenzene or 2,5-Dihalotoluene | 2,2,2-Trifluoroethanol (excess) | Copper catalyst + strong base | 95-100°C, 4 h | 1,4-Bis(2,2,2-trifluoroethoxy)benzene or 2,5-Bis(2,2,2-trifluoroethoxy)toluene |

| 2. Oxidation | 2,5-Bis(2,2,2-trifluoroethoxy)toluene | Sodium permanganate (40% aq.) | - | 81-93°C, 7.5 h total | This compound |

Additional Notes

- Other synthetic routes involving ester intermediates or alternative protecting groups have been reported for related terephthalic acid derivatives but are less documented for this specific fluorinated compound.

- The presence of trifluoroethoxy groups imparts unique electronic and steric properties, influencing reactivity and purification steps.

- The described preparation method is supported by patent literature and is considered the authoritative route for this compound.

Q & A

Q. What role does this compound play in designing proton-conductive MOFs?

Q. How is it utilized as a pharmaceutical intermediate (e.g., flecainide derivatives)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.